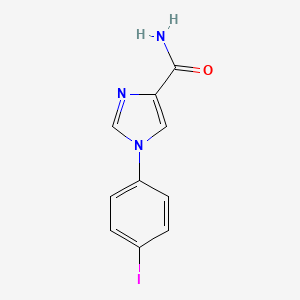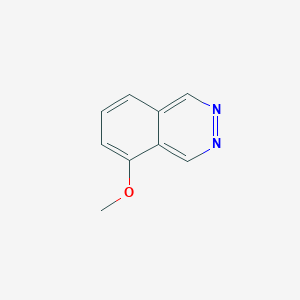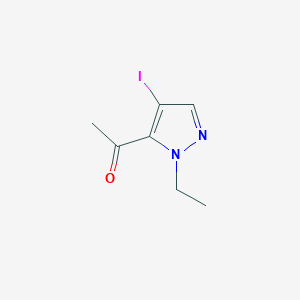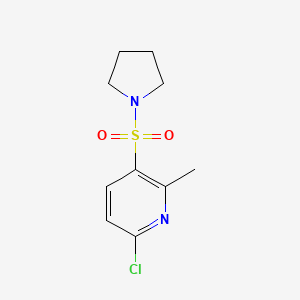
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide is an organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of an iodophenyl group attached to the imidazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodoaniline and imidazole-4-carboxylic acid.
Coupling Reaction: The 4-iodoaniline is coupled with imidazole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The imidazole ring can participate in coupling reactions with other aromatic compounds, forming complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate are commonly used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, oxidized or reduced forms of the compound, and complex aromatic structures resulting from coupling reactions.
Applications De Recherche Scientifique
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-Iodophenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The iodophenyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The imidazole ring can interact with metal ions and other biomolecules, influencing various biochemical processes.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)-1H-imidazole-4-carboxamide can be compared with other similar compounds, such as:
4-Iodophenol: An aromatic compound with an iodine substituent on the phenol ring. It undergoes similar substitution reactions but lacks the imidazole and carboxamide groups.
1-(4-Iodophenyl)pyrrole: A compound with a pyrrole ring instead of an imidazole ring. It has different chemical properties and reactivity.
4-(4-Iodophenyl)-5H-1,2,3-dithiazole-5-thione: A compound with a dithiazole ring, which has distinct chemical behavior compared to the imidazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H8IN3O |
|---|---|
Poids moléculaire |
313.09 g/mol |
Nom IUPAC |
1-(4-iodophenyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C10H8IN3O/c11-7-1-3-8(4-2-7)14-5-9(10(12)15)13-6-14/h1-6H,(H2,12,15) |
Clé InChI |
WGCIOACCXZYJFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=C2)C(=O)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-3-yl)methanol](/img/structure/B11795285.png)



![6-(tert-Butyl)-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11795310.png)

![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)






